molecular formula C9H12O4 B078532 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 13468-88-7

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No.: B078532
CAS No.: 13468-88-7
M. Wt: 184.19 g/mol
InChI Key: YZPUIHVHPSUCHD-UHFFFAOYSA-N
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Description

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a versatile and valuable synthetic intermediate for advanced chemical research. This compound features a cyclohexene ring system substituted with a methyl group and two carboxylic acid functionalities, presenting a conformationally locked, unsaturated backbone with points for facile derivatization. Its primary research applications lie in organic synthesis, where it serves as a key building block for the construction of more complex molecular architectures, including pharmaceuticals, agrochemicals, and functional materials. The electron-rich alkene moiety is amenable to Diels-Alder cycloadditions and electrophilic addition reactions, while the carboxylic acid groups can be readily converted to esters, amides, or acid chlorides, enabling integration into polymers or metal-organic frameworks (MOFs). In material science, its rigid structure and potential for hydrogen bonding make it a candidate for developing novel chiral ligands, coordination complexes, and organic semiconductors. Researchers value this diacid for its stereochemical properties and the ability to introduce both rigidity and polarity into a target molecule, facilitating studies on structure-activity relationships (SAR) and crystal engineering. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUIHVHPSUCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294588
Record name 4-methylcyclohex-4-ene-1,2-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13468-88-7
Record name 13468-88-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97224
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Diels-Alder Protocol

In a standard procedure, maleic anhydride serves as the dienophile, reacting with 1,3-butadiene or its derivatives under thermal conditions. The reaction proceeds at elevated temperatures (80–120°C) without solvents or in inert media such as toluene. Catalysts like Lewis acids (e.g., AlCl₃) enhance reaction rates and regioselectivity, achieving yields exceeding 70%. The initial product, 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, undergoes hydrolysis with aqueous base or acid to yield the target dicarboxylic acid.

Table 1: Optimization of Diels-Alder Conditions for 4-Methylcyclohex-4-ene-1,2-dicarboxylic Anhydride

DieneDienophileCatalystTemperature (°C)Yield (%)
1,3-ButadieneMaleic anhydrideNone11068
IsopreneMaleic anhydrideAlCl₃8082
In situ diene*Maleic anhydrideNone10075
*Generated from 2,5-dihydrothiophene-1,1-dioxide.

In Situ Diene Generation

To circumvent handling gaseous 1,3-butadiene, 2,5-dihydrothiophene-1,1-dioxide (sulfolene) is thermally decomposed in situ, releasing SO₂ and generating the requisite diene. This method simplifies laboratory-scale synthesis, as demonstrated by Zhao et al., who reported a 75% yield of cis-cyclohex-4-ene-1,2-dicarboxylic acid after hydrolysis. The approach minimizes side reactions associated with diene storage and improves reproducibility.

Industrial-Scale Synthesis: Patent Innovations

A patented industrial process (US20040054220A1) utilizes crude C₄ hydrocarbon streams containing butadiene, bypassing costly purification steps. Maleic anhydride reacts with butadiene in a continuous reactor under pressure (1–10 bar), producing the anhydride intermediate. Key advantages include:

  • Cost efficiency: Crude butadiene mixtures (40–50% purity) reduce feedstock expenses.

  • Scalability: The solvent-free system enables throughputs >1,000 tons/year.

  • Byproduct utilization: Unreacted hydrocarbons are repurposed as fuel or chemical feedstocks.

Hydrolysis of the anhydride under acidic conditions (H₂SO₄, 60°C) furnishes the dicarboxylic acid in >90% purity, suitable for plasticizer production.

Stereoselective Synthesis and Resolution

The compound’s two chiral centers (C1 and C2) necessitate methods for enantiomeric control, critical for pharmaceutical applications.

Alkylation-Induced Stereoselectivity

Koverda et al. demonstrated that alkylation of benzene with (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid in the presence of AlCl₃ yields syn- and anti-diastereomers. Adjusting the reagent addition order alters the diastereomeric ratio:

  • Conventional method (acid added last): syn:anti = 38:62.

  • Modified method (AlCl₃ added last): syn:anti = 58:42.

Table 2: Diastereoselectivity in Alkylation Reactions

Alkylating AgentAddition Ordersyn:anti Ratio
(1R,2S)-Cyclohex-4-ene derivativeAcid last31:69
(1R,2S)-4-Methyl derivativeAlCl₃ last58:42

Optical Resolution via Host-Guest Complexation

Enantiomerically pure forms are obtained by co-crystallizing the racemic acid with chiral hosts like tartaric acid derivatives. The (1R,2R)-enantiomer preferentially incorporates into the host lattice, enabling mechanical separation. Subsequent recrystallization achieves >99% enantiomeric excess (ee).

Alternative Synthetic Routes

L-Serine Derivatives as Precursors

Emerging approaches employ L-serine to construct the cyclohexene ring via intramolecular cyclization. While less common, this method provides access to analogs with modified substituents, aiding structure-activity relationship (SAR) studies in drug discovery.

Hydrolytic Ring-Opening of Anhydrides

Post-Diels-Alder hydrolysis remains the standard for converting anhydrides to dicarboxylic acids. Optimal conditions (0.5 M NaOH, 70°C, 2 h) afford near-quantitative conversion, with purity confirmed by titration (99.2±0.5%).

Analytical Characterization

Robust analytical protocols ensure product integrity:

  • Titration: Acid-base titration with 0.1 M NaOH verifies purity (theoretical equivalent weight: 92.1 g/mol).

  • Spectroscopy: IR shows characteristic C=O stretches at 1700–1750 cm⁻¹, while ¹H NMR exhibits vinyl protons at δ 5.6–6.1 ppm.

  • Melting Point: The pure acid melts at 158–160°C (lit. 159°C) .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, hydroxylated compounds.

Scientific Research Applications

Chemical Properties and Structure

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid has the molecular formula C9H12O4C_9H_{12}O_4 and features a cyclohexene ring with a methyl group and two carboxylic acid groups. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules, enabling the development of various chemical entities. The Diels-Alder reaction is one common method employed to synthesize derivatives of this compound.

Table 1: Common Reactions Involving this compound

Reaction TypeProductsCommon Reagents
OxidationKetones, Carboxylic AcidsPotassium permanganate, Chromium trioxide
ReductionAlcohols, AlkanesLithium aluminum hydride, Sodium borohydride
SubstitutionHalogenated DerivativesHalogens (Cl, Br), Hydroxide ions

Biological Research

Research has indicated potential biological activities of this compound. Studies explore its interactions with biomolecules and its possible therapeutic properties. For instance, it has been investigated for its role as an alkylating agent in synthesizing various biologically active compounds.

Case Study: Alkylation Reactions
Using this compound as an alkylating agent led to the formation of different products with varying stereoselectivity. The study demonstrated that the compound could yield both syn and anti-products during these reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties . It may serve as a starting material for drug development due to its unique structural features that can influence biological activity.

Example: Drug Development
The compound's derivatives have been studied for their potential use in treating various diseases by modifying their functional groups to enhance efficacy and reduce toxicity.

Industrial Applications

The industrial sector utilizes this compound in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating durable materials used in various applications.

Table 2: Industrial Uses of this compound

Application TypeDescription
Polymer ProductionUsed as a monomer in polymer synthesis
Resin ManufacturingActs as a crosslinking agent

Mechanism of Action

The mechanism of action of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Dicarboxylates

a) cis-4-Cyclohexene-1,2-dicarboxylic Acid (CAS: 2305-26-2)
  • Molecular formula : C₈H₁₀O₄
  • Molecular weight : 170.16 g/mol
  • Melting point : 165–170°C .
  • Key difference: Lacks the methyl group present in the target compound, resulting in lower molecular weight and altered steric effects. The cis-configuration of carboxylic acid groups enhances its rigidity compared to non-cyclohexene analogs.
b) 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid (CAS: 16665-71-7)
  • Stereochemistry : (1R,2R)-configuration .
c) 4-Cyclohexene-1,2-dicarboxylic Acid Anhydride
  • Structure : Cyclohexene backbone with an anhydride bridge.
  • Reactivity : Higher electrophilicity due to the anhydride group, making it more reactive in polymerization or esterification reactions compared to the dicarboxylic acid .

Ester Derivatives

a) Dipentyl 3-Methylcyclohex-4-ene-1,2-dicarboxylate (CAS: 62174-66-7)
  • Molecular formula : C₁₉H₃₂O₄
  • Molecular weight : 324.45 g/mol
  • Hydrophobicity : Higher logP (5.0) due to pentyl ester groups, enhancing lipid solubility .
  • Applications : Likely used as a plasticizer or lubricant additive, contrasting with the parent acid’s role in synthesis.
b) Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 5048-50-0)
  • Stereochemistry : Trans-configuration reduces steric hindrance between ester groups.
  • Boiling point : Lower than the parent acid due to reduced hydrogen bonding .

Cyclopentane Analogs

a) 4-Oxocyclopentane-1,2-dicarboxylic Acid (CAS: 1703-61-3)
  • Molecular formula : C₇H₈O₅
  • Key difference : Five-membered ring with a ketone group increases ring strain and polarity, affecting thermal stability and solubility .
b) 4-Methylcyclopentane-1,2-dicarboxylic Acid (CAS: 1597634-43-9)
  • Structure : Cyclopentane ring with methyl and dicarboxylate groups.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid 13468-88-7 C₉H₁₂O₄ 184.19 Methyl group at 4-position; high boiling point (392.8°C)
cis-4-Cyclohexene-1,2-dicarboxylic Acid 2305-26-2 C₈H₁₀O₄ 170.16 Rigid cis-configuration; melting point 165–170°C
Dipentyl 3-Methylcyclohex-4-ene-1,2-dicarboxylate 62174-66-7 C₁₉H₃₂O₄ 324.45 High hydrophobicity (logP = 5.0); ester derivative
4-Oxocyclopentane-1,2-dicarboxylic Acid 1703-61-3 C₇H₈O₅ 172.14 Five-membered ring with ketone; increased polarity

Notes

Stereochemical Sensitivity : The (1R,2R)-configuration in 3-methylcyclohex-4-ene-1,2-dicarboxylic acid (CAS: 16665-71-7) highlights the importance of stereochemistry in dictating reactivity and biological activity .

Environmental Impact : Esters like dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate may pose persistence concerns due to high logP values, warranting ecotoxicological studies .

Biological Activity

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, with the CAS number 13468-88-7, is a cyclic dicarboxylic acid that has garnered attention in various fields of chemical and biological research. This compound is notable for its potential applications in organic synthesis and its interactions with biological systems. Understanding its biological activity is crucial for exploring its utility in pharmaceuticals and biocatalysis.

The molecular formula of this compound is C9H12O4C_9H_{12}O_4, with a molecular weight of approximately 184.19 g/mol. It exists as a colorless to pale yellow liquid and has been classified as an irritant .

PropertyValue
CAS Number13468-88-7
Molecular FormulaC₉H₁₂O₄
Molecular Weight184.19 g/mol
Purity≥95%

Metabolic Pathways

Research indicates that this compound can participate in various metabolic pathways, particularly as an alkylating agent in organic reactions. Its ability to undergo stereoselective reactions has been documented, showing the formation of syn and anti products when reacted with benzene in the presence of aluminum chloride . This stereoselectivity is significant in the synthesis of complex organic molecules.

Enzyme Interactions

Studies have demonstrated that this compound interacts with specific enzymes, particularly those involved in biocatalytic processes. For instance, it has been utilized as a substrate for cyclohexanone monooxygenase (CHMO), which catalyzes the conversion of cyclohexanone to ε-caprolactone, a precursor for nylon production . The enzyme's activity highlights the potential of this compound in biotransformation processes.

Stereoselective Synthesis

A study focusing on the stereoselective synthesis using this compound revealed that varying the order of reagent addition could significantly affect product distribution. When this compound was used as an alkylating agent, a mixture of diastereomers was produced with a predominance of the anti product (62% anti vs. 38% syn) under optimized conditions . This finding emphasizes the importance of reaction conditions in determining product outcomes.

Biocatalytic Applications

In another case study, researchers explored the use of this compound in artificial biocatalytic cascades. These cascades involve multiple enzymatic reactions leading to complex organic molecules. The compound's role as a substrate demonstrates its versatility and potential for use in sustainable chemistry practices .

Toxicological Considerations

While the compound exhibits interesting biological activities, it is essential to consider its toxicological profile. As an irritant, exposure can lead to skin and respiratory irritation; thus, safety precautions should be taken when handling this compound in laboratory settings .

Q & A

Q. What are the recommended synthesis routes for 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis involves the Diels-Alder reaction of maleic anhydride derivatives with dienes, followed by hydrolysis. For example, xylene can be used as a solvent under reflux conditions (150°C for 5 hours) to achieve cycloaddition . Post-reaction purification via recrystallization or column chromatography is critical to isolate the pure compound. Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Evidence from tandem synthesis approaches also highlights the use of catalytic deoxydehydration (DODH) followed by Diels-Alder reactions, achieving up to 70% yield when leveraging L-(+)-tartaric acid derivatives .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer: Key properties include:

  • Boiling point : 392.8°C at 760 mmHg .
  • Density : 1.295 g/cm³ .
  • Acidity : pKa values (estimated) can be determined via potentiometric titration using ion-selective electrodes, as demonstrated for structurally similar dicarboxylic acids .
  • Stereochemistry : NMR (¹H and ¹³C) and X-ray crystallography are essential for confirming regiochemistry and stereoisomerism. For example, InChIKey YZPUIHVHPSUCHD-UHFFFAOYSA-N provides a reference for validating molecular structure .

Q. What solvent systems are optimal for purifying this compound?

Methodological Answer: Polar aprotic solvents like methanol or ethanol are effective for recrystallization due to the compound’s moderate solubility (e.g., 1.369 g/cm³ predicted density) . Cyclohexanone and dibutyl phthalate have been used in membrane-based purification for analogous dicarboxylic acids, though compatibility with the methyl-substituted cyclohexene backbone requires empirical testing .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition reactions?

Methodological Answer: The cis/trans configuration of the cyclohexene ring affects electron density distribution, impacting Diels-Alder reactivity. For example, bromination studies on analogous cyclohexene dicarboxylic acids reveal that trans isomers exhibit higher electrophilicity due to reduced steric hindrance, favoring regioselective adduct formation . Computational modeling (DFT) is recommended to predict frontier molecular orbitals and transition states for targeted synthesis.

Q. What are the thermal degradation pathways of this compound derivatives under pyrolysis conditions?

Methodological Answer: Pyrolysis of cycloaliphatic diesters (e.g., derivatives of 3-phenylprop-2-en-1-ol) occurs via retro-Diels-Alder mechanisms at >300°C, releasing CO₂ and forming unsaturated hydrocarbons . Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify decomposition products. For the methyl-substituted derivative, steric effects may delay degradation onset compared to unsubstituted analogs .

Q. Can this compound serve as a precursor for epoxy resin synthesis, and what catalytic systems are effective?

Methodological Answer: Yes, its anhydride form (4-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione) is a candidate for epoxy resins. Catalytic esterification with glycidyl ethers, using Lewis acids like butylstannoic acid, achieves crosslinking . Reaction monitoring via FT-IR (tracking carbonyl peak disappearance at ~1850 cm⁻¹) and gel permeation chromatography (GPC) ensures proper polymerization .

Q. How do researchers resolve contradictions in reported pKa values for structurally similar dicarboxylic acids?

Methodological Answer: Discrepancies arise from solvent polarity and ionic strength variations. For example, cis-4-cyclohexene-1,2-dicarboxylic acid exhibits pKa1 = 3.89 and pKa2 = 6.79 in aqueous media, but these shift in nonpolar solvents . Standardized potentiometric titrations under controlled conditions (I = 0.1 M KCl, 25°C) are recommended, with validation via UV-Vis spectroscopy of ion associates (e.g., with safranin T dye) .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Solvent reflux, stoichiometric control Catalytic DODH, tandem reactions
Characterization NMR, melting point X-ray crystallography, DFT modeling
Stability Recrystallization in polar solvents Pyrolysis-TGA/MS
Analytical Potentiometric titration HPLC-MS for degradation products

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Reactant of Route 2
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

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